molecular formula C15H13NO B099462 3,3-Diphenyl-2-azetidinone CAS No. 15826-12-7

3,3-Diphenyl-2-azetidinone

Cat. No.: B099462
CAS No.: 15826-12-7
M. Wt: 223.27 g/mol
InChI Key: GGDFKZZHBPIWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diphenyl-2-azetidinone, also known as DPA, is a cyclic β-lactam compound that has gained significant attention in the scientific community due to its diverse range of applications. DPA has been extensively studied for its unique chemical structure, which allows it to act as a versatile building block for the synthesis of various organic compounds.

Scientific Research Applications

3,3-Diphenyl-2-azetidinone has been used in various scientific research applications, including the synthesis of chiral compounds, organocatalysis, and drug discovery. This compound can act as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiopure compounds. This compound has also been used as an organocatalyst in various reactions, such as the Michael addition and the aldol reaction. In drug discovery, this compound has been used as a scaffold for the development of various pharmaceuticals, including antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-2-azetidinone is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions, such as the Staudinger reaction and the ring-closing metathesis. This compound can also act as a Lewis acid, facilitating the formation of various intermediates in organic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. This compound has also been shown to have antiviral activity against the influenza virus.

Advantages and Limitations for Lab Experiments

3,3-Diphenyl-2-azetidinone has several advantages for lab experiments, including its ease of synthesis and its versatility as a building block for the synthesis of various organic compounds. However, this compound has some limitations, including its low solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the research and development of 3,3-Diphenyl-2-azetidinone. One potential area of research is the development of this compound-based catalysts for various organic reactions. Another area of research is the development of this compound-based pharmaceuticals for the treatment of various diseases, such as cancer and viral infections. Additionally, the investigation of the mechanism of action of this compound could lead to a better understanding of its potential applications in organic synthesis and drug discovery.
Conclusion:
In conclusion, this compound is a versatile cyclic β-lactam compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound can be synthesized using various methods and has been used in various scientific research applications, including the synthesis of chiral compounds, organocatalysis, and drug discovery. The mechanism of action of this compound is not well understood, but it has been shown to have potential as an anticancer and antiviral agent. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of this compound, including the development of this compound-based catalysts and pharmaceuticals, and the investigation of its mechanism of action.

Synthesis Methods

3,3-Diphenyl-2-azetidinone can be synthesized using various methods, including the Staudinger reaction, reductive amination, and ring-closing metathesis. The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate, which then undergoes a rearrangement to form this compound. Reductive amination involves the reaction of an aldehyde or ketone with an amine, followed by reduction to form this compound. Ring-closing metathesis involves the reaction of a diene with a dienophile in the presence of a catalyst to form the cyclic β-lactam ring of this compound.

Properties

IUPAC Name

3,3-diphenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFKZZHBPIWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166388
Record name 2-Azetidinone, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15826-12-7
Record name 2-Azetidinone, 3,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azetidinone, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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